Tirasemtiv
Overview
Description
Tirasemtiv, also known as CK-2017357, is a small molecule activator of the fast skeletal muscle troponin complex. It is primarily developed for the treatment of diseases associated with skeletal muscle weakness or fatigue, such as Amyotrophic Lateral Sclerosis (ALS). This compound sensitizes the sarcomere to calcium, thereby increasing the force of muscle contraction .
Mechanism of Action
Target of Action
Tirasemtiv is an activator of the fast skeletal muscle troponin complex . This complex plays a crucial role in muscle contraction, making it a primary target for this compound.
Mode of Action
This compound selectively interacts with the fast skeletal muscle troponin complex, inducing an increase in affinity for calcium . This interaction amplifies the muscle cell response to neural input, thereby increasing force production at submaximal muscle stimulation frequencies .
Biochemical Pathways
This compound’s binding to the fast skeletal troponin complex possibly potentiates troponin C compacting, characterized by reduced exposure to solvent molecules . This could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium . These conformational changes are underscored by conventional and carbon hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions between this compound and the binding site residues .
Pharmacokinetics
In terms of pharmacokinetics, this compound exhibited high systemic exposure and near-dose proportionality in terms of area under the curve (AUC), with relatively low intersubject variability . The mean terminal half-life ranged from 9.9 to 14.8 hours across the cohorts .
Result of Action
The molecular and cellular effects of this compound’s action involve the potentiation of troponin C compacting, which could favor the slow release of calcium ions . This results in an increased force production at submaximal muscle stimulation frequencies .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in an animal model of myasthenia gravis (MG), single oral doses of this compound improved muscle force and reduced fatigability . Furthermore, this compound has shown to induce increased force production at submaximal stimulation frequency compared to this compound in in vivo studies and phase 1 clinical trials .
Biochemical Analysis
Biochemical Properties
Tirasemtiv selectively sensitizes fast skeletal muscle troponin to calcium (Ca 2+), and slows the rate of Ca 2+ release from the regulatory troponin complex of fast skeletal muscle . It binds in a hydrophobic pocket between the regulatory domain of troponin C and the switch region of troponin I .
Cellular Effects
This compound amplifies the response of muscle to neuromuscular input, producing greater force when nerve input is reduced . This mechanism of action could potentially improve muscle function in diseases characterized by diminished neuromuscular output .
Molecular Mechanism
The molecular mechanism of this compound involves binding to a fast skeletal troponin C-troponin I chimera . This binding stabilizes the troponin C-troponin I interface, increases the affinity of troponin C for the switch region of fast skeletal troponin I, and drives the equilibrium toward the active state .
Dosage Effects in Animal Models
In a female transgenic mouse model (B6SJL-SOD1 G93A) of ALS with functional deficits, a single dose of this compound significantly increased submaximal isometric force, forelimb grip strength, grid hang time, and rotarod performance . Additionally, diaphragm force and tidal volume were significantly higher in this compound-treated mice .
Preparation Methods
The synthesis of Tirasemtiv involves several steps, starting with the preparation of key intermediates. One of the key intermediates is 6-bromo-imidazo[4,5-b]pyrazin-2-one. The general procedure involves the reaction of 3,5-dibromopyrazin-2-amine with a primary amine in a microwave reaction vial . The detailed synthetic routes and reaction conditions are proprietary and are typically carried out under an atmosphere of nitrogen to avoid moisture and air-sensitive reactions .
Chemical Reactions Analysis
Tirasemtiv undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tirasemtiv has been extensively studied for its potential therapeutic applications in various neuromuscular diseases. Some of its key applications include:
Amyotrophic Lateral Sclerosis (ALS): This compound has been evaluated in multiple clinical trials for its ability to improve muscle strength and function in ALS patients
Myasthenia Gravis: It has shown promise in improving muscle function and reducing fatigability in patients with Myasthenia Gravis.
Muscle Weakness in Neuromuscular Diseases: This compound has been studied for its potential to enhance muscle function in other neuromuscular diseases characterized by muscle weakness
Comparison with Similar Compounds
Tirasemtiv is compared with other fast skeletal muscle troponin activators, such as Reldesemtiv. Reldesemtiv is a second-generation compound that has shown improved muscle activation potency and better tolerability compared to this compound . Both compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and clinical efficacy .
Similar Compounds
Reldesemtiv: A second-generation fast skeletal muscle troponin activator with improved potency and tolerability.
Edaravone: Although not a troponin activator, it is used in the treatment of ALS and has a different mechanism of action.
This compound’s uniqueness lies in its ability to selectively activate the fast skeletal muscle troponin complex, making it a promising therapeutic agent for neuromuscular diseases.
Properties
IUPAC Name |
5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-4-8-7-13-10-11(14-8)16(12(17)15-10)9(5-2)6-3/h1,7,9H,5-6H2,2-3H3,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGZEAXODVTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C2=NC(=CN=C2NC1=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143379 | |
Record name | Tirasemtiv | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005491-05-3 | |
Record name | Tirasemtiv [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005491053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirasemtiv | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12209 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tirasemtiv | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIRASEMTIV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8WSM7R635 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.